2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.
Preparation Methods
The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine typically involves the formation of the pyrazole ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable sulfanylating agent to introduce the sulfanyl group. This intermediate is then reacted with a pyrimidine precursor under appropriate conditions to form the final compound .
Chemical Reactions Analysis
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyrazole or pyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrazole or pyrimidine rings. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles
Scientific Research Applications
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug design and development, particularly as a scaffold for the creation of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or ligands for metal complexes
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine can be compared with other sulfur-containing pyrazole and pyrimidine derivatives. Similar compounds include:
- 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid
- 3,5-dimethylpyrazole
- Sulfur-containing pyrazoles, pyrazolines, and indazoles These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the pyrazole and pyrimidine rings in this compound contributes to its distinct properties and potential applications .
Properties
CAS No. |
90331-22-9 |
---|---|
Molecular Formula |
C11H14N4S |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C11H14N4S/c1-6-5-7(2)13-11(12-6)16-10-8(3)14-15-9(10)4/h5H,1-4H3,(H,14,15) |
InChI Key |
MQWJSMDNKNPJGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=C(NN=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.